Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester
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Overview
Description
Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester: is a chemical compound with the molecular formula C17H20N2O4 It is known for its unique spiro structure, which includes a benzoic acid moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester typically involves the reaction of benzoic acid derivatives with spirocyclic intermediates. One common method includes the esterification of 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- **N-[3-chloro-4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-pyridinecarboxamide .
Gabapentin impurity D: 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid.
Uniqueness: Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester is unique due to its specific spirocyclic structure and the presence of both benzoic acid and ethyl ester groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61588-92-9 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoate |
InChI |
InChI=1S/C18H21NO4/c1-2-23-16(21)13-6-8-14(9-7-13)19-15(20)12-18(17(19)22)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
OCHGWTZIOOYRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3 |
Origin of Product |
United States |
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